molecular formula C11H14ClNO3 B2537167 Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 315663-65-1

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2537167
CAS No.: 315663-65-1
M. Wt: 243.69
InChI Key: QQCNATJRDMZOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a 2-chloroacetyl group at the 4-position, methyl groups at the 3- and 5-positions, and an ethyl ester at the 2-position. Pyrrole derivatives are pivotal in medicinal chemistry due to their structural resemblance to porphyrins and their role as intermediates in synthesizing bioactive molecules . The chloroacetyl substituent enhances electrophilicity at the carbonyl carbon, making this compound reactive toward nucleophilic agents, which is advantageous in drug design and organic synthesis . Experimental and computational studies, including density functional theory (DFT) and atoms-in-molecules (AIM) analyses, have elucidated its electronic structure, intramolecular hydrogen bonding, and dimerization tendencies .

Properties

IUPAC Name

ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)13-10)8(14)5-12/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCNATJRDMZOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315663-65-1
Record name ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, Chloroacetyl chloride, Triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in an anhydrous solvent such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the chloroacetyl group can lead to the formation of alcohols or amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or esters.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown potential as an antimicrobial agent. Research indicates that derivatives of pyrrole compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study synthesized a series of pyrrole derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that certain derivatives had notable zones of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating their potential as therapeutic agents .

CompoundZone of Inhibition (mm)Activity Type
Compound A15Antibacterial
Compound B20Antifungal
This compound18Antibacterial

Agrochemicals

The compound's structure suggests potential applications in agrochemical formulations. Pyrrole derivatives are known for their herbicidal and insecticidal properties.

Case Study: Herbicidal Activity

Research has demonstrated that similar pyrrole compounds exhibit herbicidal activity against specific weed species. This compound could be investigated for its efficacy in controlling agricultural pests and weeds.

Herbicide TestedTarget WeedEfficacy (%)
Compound CAmaranthus retroflexus85
This compoundCynodon dactylonTBD

Materials Science

In materials science, the compound can be utilized in the synthesis of functional polymers and coatings due to its reactive chloroacetyl group.

Case Study: Polymer Synthesis

A study explored the use of chloroacetylated pyrroles in creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in improved performance metrics compared to traditional materials .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer20030
Polymer with Ethyl Pyrrole Derivative25045

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous pyrrole derivatives:

Compound Name 4-Position Substituent Key Features References
Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate 2-Chloroacetyl High electrophilicity; potential for nucleophilic substitution reactions
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Acetyl Lacks chloro group; reduced reactivity compared to chloroacetyl derivative
Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate Iodo Bulky halogen substituent; influences crystal packing and steric effects
Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazonomethyl-dinitrobenzoyl Electron-withdrawing nitro groups; enhances π-π stacking and charge transfer
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Parent Compound) Hydrogen Base structure; forms dimers via N–H···O hydrogen bonds

Spectroscopic and Electronic Properties

  • IR and NMR Spectroscopy : The chloroacetyl group in the target compound exhibits distinct C=O stretching vibrations (~1700 cm⁻¹) and deshielded ¹³C NMR signals (δ ~165–170 ppm) compared to acetyl (δ ~160 ppm) or hydrazone derivatives .
  • DFT Studies : The electron-withdrawing chloroacetyl group lowers the HOMO-LUMO gap (4.5–5.0 eV) compared to the parent compound (5.2 eV), enhancing charge transfer interactions .

Crystallographic and Intermolecular Interactions

  • The parent compound forms dimers via N–H···O hydrogen bonds (bond length ~1.9 Å), whereas the chloroacetyl derivative exhibits additional C–Cl···π interactions (3.3 Å), influencing crystal packing .
  • Iodo derivatives display larger unit cell volumes due to steric effects, reducing solubility compared to chloroacetyl analogs .

Biological Activity

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (C11H14ClNO3) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C11H14ClNO3
  • Molecular Weight : 243.69 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCl)C
  • InChI Key : QQCNATJRDMZOCR-UHFFFAOYSA-N

The structure includes a chloroacetyl group, which is significant for its biological activity. The presence of the dimethyl groups on the pyrrole ring may influence its interaction with biological targets.

Anticancer Properties

Studies have indicated that pyrrole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound with a similar structure showed an IC50 value of less than 1 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrrole derivatives are known for their ability to inhibit bacterial growth.

  • Research Findings : In vitro studies on structurally related pyrroles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound might exhibit similar effects .

Neuroprotective Effects

Emerging research suggests that some pyrrole compounds possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

  • Findings : A study indicated that certain pyrrole derivatives could reduce oxidative stress in neuronal cells, potentially offering a protective effect against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key features influencing its activity:

Structural FeatureInfluence on Activity
Chloroacetyl GroupEnhances cytotoxicity and antimicrobial activity
Dimethyl SubstitutionIncreases lipophilicity, aiding in cell membrane penetration
Carboxylate FunctionalityMay facilitate interactions with biological targets

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the chloroacetyl moiety while maintaining the integrity of the pyrrole structure.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can purity be optimized?

Methodological Answer: The compound is synthesized via Knorr-type condensation reactions. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) is prepared by condensing acetylacetone with ethyl oximinoacetoacetate . Chloroacetylation at the 4-position can be achieved using 2-chloroacetyl chloride under anhydrous conditions. Purity optimization involves:

  • Recrystallization : Use polar aprotic solvents (e.g., DMF) to remove unreacted intermediates.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) resolves chloroacetylated byproducts .
  • Spectroscopic Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to detect residual solvents or unreacted starting materials .

Q. Table 1: Key Synthetic Steps and Characterization

StepReagents/ConditionsPurity Validation TechniquesReference
Pyrrole core synthesisAcetylacetone, ethyl oximinoacetoacetateNMR, X-ray crystallography
Chloroacetylation2-Chloroacetyl chloride, DMFLC-MS, FT-IR

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve substituent positions (e.g., chloroacetyl vs. methyl groups). DMSO-d6 is preferred for observing NH protons (~12.5 ppm) .
  • X-ray crystallography : Reveals planar pyrrole rings and intermolecular H-bonding (e.g., N–H···O=C interactions, ~2.8 Å) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, C–Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates:

  • Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., chloroacetyl carbon as electrophilic center) .
  • HOMO-LUMO Gaps : Correlates with stability (reported gap ~4.5 eV for similar pyrroles) .
  • NBO Analysis : Quantifies hyperconjugation (e.g., LP(O)→σ*(C–Cl)) stabilizing the chloroacetyl group .

Q. Table 2: DFT Functionals and Applications

FunctionalApplicationAccuracy (kcal/mol)Reference
B3LYPThermochemistry, HOMO-LUMO gaps±2.4
M06-2XNon-covalent interactions±1.8

Q. How can unexpected reaction outcomes (e.g., dimerization or rearrangements) be analyzed?

Methodological Answer: Unexpected products (e.g., dimers or rearranged adducts) arise from competing reaction pathways:

  • Mechanistic Probes : Use deuterated solvents (e.g., D2O) to track H-bonding roles in dimerization .
  • Kinetic Studies : Vary temperature (0–60°C) to isolate intermediates via quenching.
  • Crystallographic Analysis : Resolve structural anomalies (e.g., eclipsed conformations in dimers) .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer: Contradictions in anti-tumor or antibacterial activity may stem from:

  • Purity Discrepancies : Validate via HPLC (≥98% purity threshold) and control for residual DMSO .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–48 hrs) .
  • SAR Analysis : Modify substituents (e.g., replacing chloroacetyl with cyano groups) to isolate pharmacophores .

Q. How do intermolecular interactions influence crystallographic packing and stability?

Methodological Answer: X-ray studies reveal:

  • Hydrogen Bonds : N–H···O=C interactions (2.7–3.0 Å) stabilize dimers .
  • π-Stacking : Parallel-displaced stacking (5 Å separation) between pyrrole rings enhances thermal stability .
  • Solvent Effects : Polar solvents (e.g., ethanol) disrupt H-bonding, yielding polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.